molecular formula C13H17NO4 B1458092 dimethachlor OXA CAS No. 1086384-49-7

dimethachlor OXA

Cat. No.: B1458092
CAS No.: 1086384-49-7
M. Wt: 251.28 g/mol
InChI Key: MHGMSAFPNAKIRZ-UHFFFAOYSA-N
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Description

Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl)(2-methoxyethyl)amino group at position 2. It has a role as a marine xenobiotic metabolite. It is a monocarboxylic acid, an aromatic amide and an ether.

Mechanism of Action

Target of Action

Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl) (2-methoxyethyl)amino group at position 2 It is classified as a marine xenobiotic metabolite , which suggests that it interacts with biological systems in marine environments.

Mode of Action

It is known that the compound has a high polarity , which may influence its interaction with targets. High polarity often allows a compound to form hydrogen bonds with its targets, influencing the targets’ function.

Biochemical Pathways

It is known that oxalic acid and its derivatives, including this compound, are involved in various processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalysed by a lyase named oxalate decarboxylase .

Pharmacokinetics

Its high polarity suggests that it may have unique pharmacokinetic properties. High polarity often influences a compound’s absorption and distribution, potentially affecting its bioavailability.

Result of Action

Given its classification as a marine xenobiotic metabolite , it may have effects on marine organisms’ cellular functions and overall health.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its high polarity suggests that it is highly mobile in the aquatic environment. This mobility can influence its distribution and interaction with targets. Additionally, environmental factors such as pH, temperature, and the presence of other chemicals can affect its stability and activity.

Properties

IUPAC Name

2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9-5-4-6-10(2)11(9)14(7-8-18-3)12(15)13(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGMSAFPNAKIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891458
Record name Dimethachlor OXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086384-49-7
Record name Dimethachlor OXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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